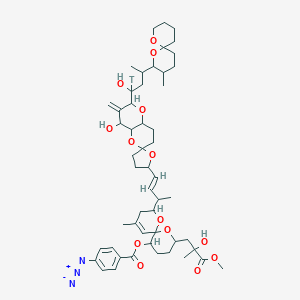

27-Me-7-Abo

Description

27-Me-7-Abo is a methylated derivative of abietic acid, a diterpene naturally found in pine resin. Abietic acid derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties, making structural analogs like 27-Me-7-Abo relevant for comparative analysis .

Properties

CAS No. |

130288-23-2 |

|---|---|

Molecular Formula |

C52H73N3O14 |

Molecular Weight |

966.2 g/mol |

IUPAC Name |

[2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)-1-tritiobutyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-8-(2-hydroxy-3-methoxy-2-methyl-3-oxopropyl)-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-11-yl] 4-azidobenzoate |

InChI |

InChI=1S/C52H73N3O14/c1-30-26-41(67-52(28-30)42(17-16-38(66-52)29-49(6,60)48(59)61-7)64-47(58)35-11-13-36(14-12-35)54-55-53)31(2)10-15-37-19-23-51(65-37)24-20-40-46(69-51)43(57)34(5)45(63-40)39(56)27-33(4)44-32(3)18-22-50(68-44)21-8-9-25-62-50/h10-15,28,31-33,37-46,56-57,60H,5,8-9,16-27,29H2,1-4,6-7H3/b15-10+/i39T |

InChI Key |

RXAJBELCEGZIEL-LVPTXOEESA-N |

SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |

Isomeric SMILES |

[3H]C(CC(C)C1C(CCC2(O1)CCCCO2)C)(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |

Synonyms |

27-Me-7-ABO 27-methyl 7-O-(4-azidobenzoyl)okadaate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with 27-Me-7-Abo, based on substituent patterns, molecular weight, or synthetic routes:

Compound 5c (CAS-related derivative)

- IUPAC Name : 5-(1-Phenylethyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole

- Key Features :

- Comparison with 27-Me-7-Abo :

- Both compounds feature methyl substitutions on a polycyclic backbone.

- The oxazole ring in Compound 5c introduces polarity, whereas 27-Me-7-Abo’s methyl group may enhance lipophilicity.

CAS 1761-61-1 (Brominated aromatic compound)

- Formula : C₇H₅BrO₂

- Properties :

- Comparison with 27-Me-7-Abo :

- Bromine substitution increases molecular weight (201.02 g/mol) and reactivity compared to methyl groups.

- Lower bioavailability score suggests reduced membrane permeability relative to diterpenes.

CAS 1046861-20-4 (Boronic acid derivative)

- Formula : C₆H₅BBrClO₂

- Properties: Log P (XLOGP3): 2.15; TPSA: 40.46 Ų. High GI absorption but non-inhibitory to CYP enzymes .

- Comparison with 27-Me-7-Abo :

- Boron and halogen substituents enhance electrophilicity, differing from 27-Me-7-Abo’s lipophilic methyl group.

- Higher Log P indicates greater lipid solubility than brominated analogs.

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.